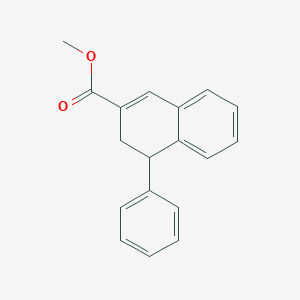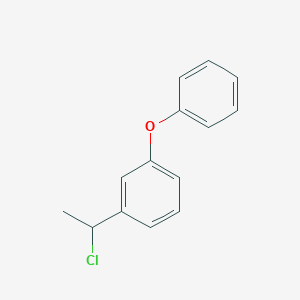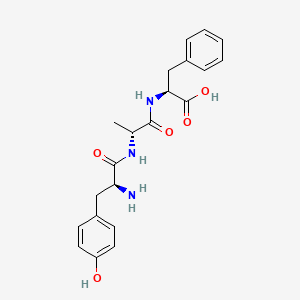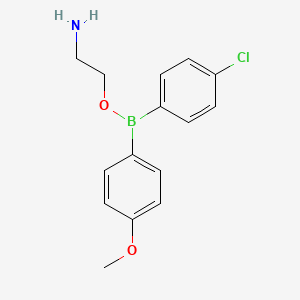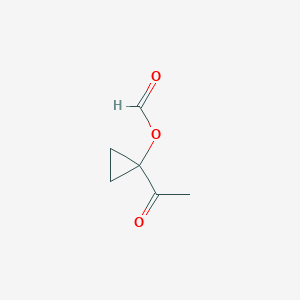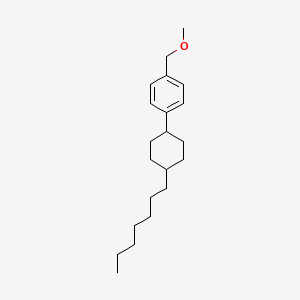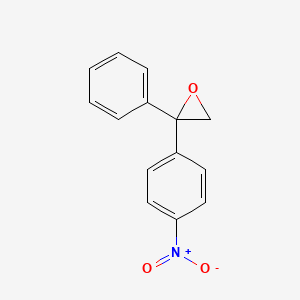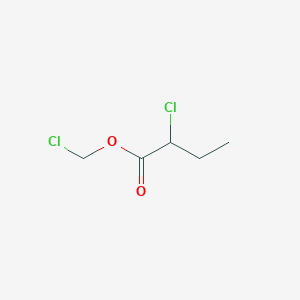![molecular formula C16H18OSe2 B14412455 1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) CAS No. 82745-55-9](/img/structure/B14412455.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) is a chemical compound with a complex structure that includes selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a selenium-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) involves its interaction with molecular targets such as enzymes and cellular components. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: A similar compound with oxygen atoms instead of selenium.
Benzene, 1,1’-[oxybis(methyleneseleno)]bis[2-methoxy-: Another selenium-containing compound with methoxy groups.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
82745-55-9 |
|---|---|
Molecular Formula |
C16H18OSe2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-7-3-5-9-15(13)18-11-17-12-19-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
LNQKKEVPABLUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Se]COC[Se]C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
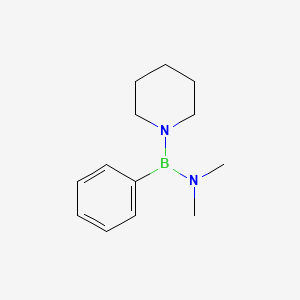
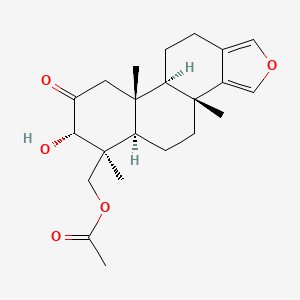
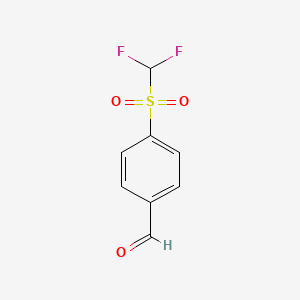
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
